molecular formula C16H9BrO2 B4628374 3-(4-bromobenzylidene)-1H-indene-1,2(3H)-dione

3-(4-bromobenzylidene)-1H-indene-1,2(3H)-dione

Cat. No.: B4628374
M. Wt: 313.14 g/mol
InChI Key: JJZJQTGAFYLBPI-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromobenzylidene)-1H-indene-1,2(3H)-dione is a useful research compound. Its molecular formula is C16H9BrO2 and its molecular weight is 313.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.97859 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Materials Science and Liquid Crystal Research

One study explored the transitional properties of methylene-linked liquid crystal dimers, which share structural similarities with 3-(4-bromobenzylidene)-1H-indene-1,2(3H)-dione. These dimers exhibit unique mesophases critical for liquid crystal technology, highlighting the potential of such compounds in developing advanced display technologies and optical devices (Henderson & Imrie, 2011).

Environmental Science and Flame Retardants

Another area of application is in the study of novel brominated flame retardants (NBFRs), where compounds like this compound are analyzed for their occurrence in various environments. This research is critical for understanding the environmental fate, toxicity, and potential health risks associated with NBFRs in indoor air, dust, consumer goods, and food (Zuiderveen, Slootweg, & de Boer, 2020).

Properties

IUPAC Name

(3Z)-3-[(4-bromophenyl)methylidene]indene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrO2/c17-11-7-5-10(6-8-11)9-14-12-3-1-2-4-13(12)15(18)16(14)19/h1-9H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZJQTGAFYLBPI-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Br)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)Br)/C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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